Thiomarinol A

Description

Properties

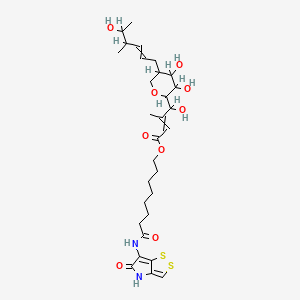

Molecular Formula |

C30H44N2O9S2 |

|---|---|

Molecular Weight |

640.8 g/mol |

IUPAC Name |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] 4-[3,4-dihydroxy-5-(5-hydroxy-4-methylhex-2-enyl)oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34) |

InChI Key |

JIEMCPGFAXNCQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

Synonyms |

thiomarinol thiomarinol A |

Origin of Product |

United States |

Elucidation of Thiomarinol a Biosynthetic Pathways

Producer Organism Characterization: Pseudoalteromonas sp. SANK 73390

Pseudoalteromonas sp. SANK 73390, a marine Gram-negative bacterium, is the sole known producer of Thiomarinol (B140439) A rsc.orgrsc.orgnih.govplos.orgdtu.dknih.gov. This organism was initially identified as Alteromonas rava researchgate.netnih.gov. The bacterium produces Thiomarinol A as its predominant secondary metabolite, accompanied by several related minor analogues, designated Thiomarinols B through G rsc.org. These compounds are characterized by their potent antibiotic activity, particularly against resistant strains like MRSA rsc.orgresearchgate.netnih.gov. The organism's ability to synthesize such a complex hybrid molecule highlights its specialized metabolic capabilities.

Genomic Analysis of the Biosynthetic Gene Cluster (e.g., pTML1 Plasmid)

The genetic blueprint for this compound biosynthesis resides on a large, novel 97 kb plasmid, designated pTML1 rsc.orgresearchgate.netnih.govplos.orgresearchgate.netnig.ac.jp. This plasmid is remarkable as it is almost entirely dedicated to encoding the genes responsible for the synthesis of this compound rsc.org. High-throughput DNA sequencing revealed that pTML1 contains two distinct, yet coordinated, gene clusters. One cluster is responsible for the synthesis of the pseudomonic acid-like moiety (marinolic acid), while the other cluster orchestrates the production of the pyrrothine component researchgate.netplos.orgnih.govresearchgate.netnih.govnih.govplos.org. The organization of these genes shows significant homology to the well-characterized mupirocin (B1676865) (mup) biosynthetic cluster found in Pseudomonas fluorescens rsc.orgbham.ac.uk. The pTML1 plasmid has a G+C content of 43.2%, which is slightly higher than the average G+C content of the Pseudoalteromonas sp. SANK 73390 genome (40.6%) researchgate.net.

The synthesis of the pseudomonic acid-like component, also referred to as monic acid or marinolic acid, is primarily governed by a PKS system nih.govplos.org. Key genes identified in this cluster include tmpA, tmpC, and tmpD rsc.org. These are classified as trans-AT PKSs, meaning they utilize a separate acyltransferase enzyme for acyl group transfer rsc.orgplos.org. The tmpB gene, encoding a putative fatty acid synthase (FAS) component, is also associated with this cluster and plays a role in constructing the fatty acid side-chain of this compound rsc.orgplos.org. Genetic analysis has shown that mutations in tmpD (a PKS gene) result in the production of only the pyrrothine moiety, indicating its essential role in the pseudomonic acid pathway nih.govplos.org.

The pyrrothine moiety of this compound is synthesized via an NRPS pathway nih.govplos.org. Genes such as holA-D and holF-H are implicated in this process rsc.org. The NRPS machinery is responsible for the assembly of the pyrrothine ring structure from precursor amino acids rsc.orgresearchgate.net. Specifically, the pyrrothine unit is constructed from cysteine molecules, a process catalyzed by enzymes encoded within this cluster, including HolA rsc.orgresearchgate.netcore.ac.uk. Mutations in the NRPS genes, such as in holA, lead to the production of marinolic acid without the pyrrothine component nih.gov. A crucial enzyme, TmlU, acts as a ligase, responsible for coupling the completed marinolic acid and pyrrothine units via an amide bond to form this compound nih.gov.

The biosynthesis of the 8-hydroxyoctanoic acid side-chain, which links the pseudomonic acid and pyrrothine moieties, involves a putative Fatty Acid Synthase (FAS) component, encoded by the tmpB gene rsc.orgplos.org. This system is responsible for the elongation of a C4 precursor to form the characteristic fatty acid chain rsc.orgrsc.org.

Precursor Incorporation and Assembly Mechanisms

The assembly of this compound is a sophisticated process that integrates the products of the PKS/FAS and NRPS pathways. Feeding studies using both wild-type and genetically modified strains of Pseudoalteromonas sp. SANK 73390 have been instrumental in deciphering these mechanisms rsc.orgrsc.org.

The 8-hydroxyoctanoic acid side-chain is assembled through the chain extension of a C4 precursor, identified as 4-hydroxybutyrate rsc.orgrsc.orgplos.orgresearchgate.net. Isotopic labeling experiments using [2,3-13C2]succinate or [2,3-13C2]-4-hydroxybutyrate confirmed the incorporation of these precursors into the C6' and C7' positions of the fatty acid chain, suggesting that 4-hydroxybutyrate is derived from succinate (B1194679) or succinyl CoA researchgate.net.

The PKS and FAS systems work in concert to build the marinolic acid component, while the NRPS system constructs the pyrrothine moiety. The final step involves the enzymatic ligation of these two independently synthesized fragments by the TmlU enzyme, forming the complete this compound molecule nih.gov. In the absence of functional NRPS (ΔNRPS mutant), only marinolic acid is produced nih.gov. Conversely, mutations in the PKS genes (ΔPKS or tmpD mutant) result in the accumulation of the pyrrothine component nih.govplos.org. A mutant lacking the ligase TmlU (tmlU mutant) produces both marinolic acid and acyl pyrrothines, but is unable to synthesize this compound itself plos.org. The isolation of truncated metabolites, such as marinolic acids A4 and A6, from both wild-type and mutant strains, indicates that these can serve as intermediates or are released due to pathway perturbations rsc.org.

A key aspect of this compound biosynthesis is the formation of the pyrrothine unit, which is derived from the amino acid cysteine rsc.orgrsc.orgresearchgate.net. Specifically, the pyrrothine structure is assembled from two molecules of cysteine rsc.orgresearchgate.netcore.ac.uk. This process is facilitated by the NRPS machinery, with the enzyme HolA playing a crucial role, demonstrating an unusual capacity to join two cysteine molecules within a single NRPS module researchgate.netcore.ac.uk. Isotopic labeling studies using [2-13C]cystine provided direct evidence for this pathway, showing significant incorporation of the 13C label into the C2'' and C4'' positions of the pyrrothine moiety rsc.org.

Table 1: Key Genes and Their Putative Roles in this compound Biosynthesis

| Gene | Putative Function | Associated Pathway Component | Notes |

| tmpA | Polyketide Synthase (PKS) module | Marinolic Acid | Trans-AT PKS |

| tmpB | Putative Fatty Acid Synthase (FAS) | 8-Hydroxyoctanoic Acid Chain | Involved in side-chain elongation |

| tmpC | Polyketide Synthase (PKS) module | Marinolic Acid | Trans-AT PKS |

| tmpD | Polyketide Synthase (PKS) module | Marinolic Acid | Essential for monic acid synthesis; mutant produces only pyrrothine nih.govplos.org |

| holA | Non-Ribosomal Peptide Synthetase (NRPS) module | Pyrrothine | Catalyzes pyrrothine formation from cysteine; mutant produces only marinolic acid nih.govresearchgate.netcore.ac.uk |

| holB-D | NRPS tailoring enzymes | Pyrrothine | Involved in pyrrothine biosynthesis |

| holF-H | NRPS tailoring enzymes | Pyrrothine | Involved in pyrrothine biosynthesis |

| TmlU | Amide Synthetase / Ligase | Hybrid Linkage | Couples marinolic acid and pyrrothine moieties; mutant fails to produce this compound nih.gov |

| HolE | Putative Acyl-transferase (homologous to mupirocin's MupU) | Pyrrothine Modification | May transfer acyl groups to pyrrothine, forming xenorhabdins rsc.org |

Table 2: Precursor Incorporation Studies for this compound Biosynthesis

| Labeled Precursor | Incorporated Positions in this compound | Pathway Implication | Reference |

| [2-13C]cystine | C2'', C4'' of pyrrothine moiety | Confirms pyrrothine unit is derived from cysteine via NRPS pathway rsc.org | rsc.org |

| [2,3-13C2]succinate | C6', C7' of octanoic acid side-chain | Suggests 4-hydroxybutyrate precursor is derived from succinate or succinyl CoA researchgate.net | researchgate.net |

| [2,3-13C2]-4-hydroxybutyrate | C6', C7' of octanoic acid side-chain | Confirms direct incorporation of 4-hydroxybutyrate into the fatty acid chain researchgate.net | researchgate.net |

Compound List

this compound

Pseudomonic acid (Mupirocin)

Marinolic acid

Holothin

Xenorhabdins

Assembly of the Marinolic Acid Side-Chain and Polyketide Backbone

The synthesis of the marinolic acid component of this compound shares significant homology with the biosynthesis of mupirocin nih.govbham.ac.uk. Research indicates that the 8-hydroxyoctanoic acid side-chain is assembled through a process involving chain extension of a C4 precursor, specifically 4-hydroxybutyrate rsc.orgresearchgate.net. This process differs from standard polyketide biosynthesis, which typically utilizes acetate (B1210297) units. Instead, it appears to involve a priming cassette that generates hydroxylated acyl starter units researchgate.netscispace.com. For this compound, this involves the conversion of 4-hydroxybutyrate, which undergoes two elongation steps to form the C8 chain researchgate.netscispace.com. The polyketide backbone itself is constructed by trans-acting PKS enzymes (TmpA, C, and D) and a putative FAS (TmpB) rsc.orgcore.ac.uk.

Enzymatic Catalysis of Amide Bond Formation (e.g., TmlU, HolE)

The crucial step of linking the marinolic acid side-chain to the holothin moiety in this compound is mediated by a two-enzyme system comprising TmlU and HolE nih.govmdpi.comnih.gov. Initially, TmlU was thought to be solely responsible for the amide bond formation, acting as an amide ligase nih.govdntb.gov.ua. However, detailed biochemical studies have revealed a more nuanced mechanism: TmlU functions as a coenzyme A (CoA) ligase, activating marinolic acid by forming a thioester nih.govmdpi.comnih.govresearchgate.net. Subsequently, the acetyltransferase HolE catalyzes the transfer of this activated marinolic acid to the holothin acceptor, thereby forming the amide bond nih.govmdpi.comnih.gov. This TmlU/HolE system represents a unique convergent strategy for creating hybrid molecules, distinct from the typical assembly-line mechanisms seen in many PKS/NRPS hybrids nih.gov. Both TmlU and HolE exhibit a degree of substrate promiscuity, accepting a range of acyl-CoA and amine substrates, which has implications for the generation of novel hybrid molecules nih.govmdpi.com.

Comparative Biosynthesis with Analogous Natural Products

The biosynthesis of this compound provides a fascinating case study for comparing hybrid natural product assembly with other well-characterized pathways, particularly that of mupirocin nih.govbham.ac.uk. The thiomarinol gene cluster shares significant homology with the mupirocin (mup) cluster, suggesting a common evolutionary origin or horizontal gene transfer nih.govcore.ac.ukbham.ac.ukrsc.org.

Mechanistic Commonalities and Distinctions in Cyclization and Tailoring Steps

A key mechanistic similarity lies in the formation of the tetrahydropyran (B127337) (THP) ring, a crucial structural feature for the biological activity of both mupirocin and thiomarinol core.ac.ukrsc.orgresearchgate.net. Both pathways employ analogous mechanisms for this cyclization step, and the enzymes responsible are cross-compatible rsc.org. However, there are distinctions in the final tailoring steps. While mupirocin typically features a 10,11-epoxide in its polyketide backbone, this compound possesses a 10,11-alkene, similar to pseudomonic acid C (PA-C) scispace.comrsc.org. Furthermore, the hydroxylation patterns differ; this compound is hydroxylated at the C4 position, a modification not found in the major mupirocin component rsc.orgresearchgate.netscispace.com. The 8-hydroxy group in the octanoic acid side-chain of thiomarinol is also a distinguishing feature compared to the 9-hydroxynonanoic acid side-chain of mupirocin nih.govscispace.com.

Identification and Characterization of Biosynthetic Intermediates and Minor Analogues

Investigations into the biosynthesis of this compound have led to the identification and characterization of several intermediate compounds and minor analogues rsc.orgresearchgate.netcore.ac.ukresearchgate.net. Analysis of mutant strains has been instrumental in this regard. For example, a mutant lacking the NRPS component (ΔNRPS) or TmlU (ΔTmlU) produced marinolic acid A, indicating its role as a precursor rsc.orgresearchgate.net. Minor metabolites such as marinolic acid A6 and A4 have also been isolated, where the octanoate (B1194180) moiety of marinolic acid A is replaced by hexanoate (B1226103) and butanoate, respectively rsc.orgresearchgate.net. These truncated fatty acid derivatives suggest variations in the chain elongation process or the utilization of different starter units rsc.orgresearchgate.netresearchgate.net. Other identified minor metabolites include various acyl-pyrrothine compounds, which are likely formed through the action of HolE rsc.orgnih.gov. The characterization of these intermediates and analogues provides crucial insights into the flexibility and complexity of the thiomarinol biosynthetic pathway.

Molecular Mechanisms of Thiomarinol a Biological Action

Specific Inhibition of Bacterial Isoleucyl-tRNA Synthetase (IleRS)

Thiomarinol (B140439) A targets the essential bacterial enzyme isoleucyl-tRNA synthetase (IleRS), a critical component of protein synthesis nih.govacs.orgnih.govunc.edumdpi.commdpi.commdpi.com. IleRS catalyzes the aminoacylation of tRNA with isoleucine, a process vital for the translation of genetic information into proteins. By inhibiting this enzyme, Thiomarinol A effectively halts bacterial protein synthesis, leading to cell death.

Biochemical Characterization of Enzyme Inhibition Kinetics

Research indicates that this compound is a potent inhibitor of bacterial IleRS. It exhibits a picomolar inhibition constant (Ki) against Staphylococcus aureus (MRSA) IleRS nih.govacs.orgnih.govunc.edu. Mupirocin (B1676865), the parent compound for the monic acid portion of this compound, is known to act as a bisubstrate inhibitor, competitively inhibiting IleRS with respect to both L-isoleucine and ATP nih.gov. While specific kinetic parameters like Km values for this compound are not extensively detailed in the reviewed literature, its picomolar Ki suggests a highly effective inhibitory mechanism, similar to or surpassing that of mupirocin.

Comparative Binding Affinities and Substrate Specificity

Table 1: Comparative Binding Affinity and Potency Against MRSA IleRS

| Compound | Target | Binding Affinity / Inhibition Constant | Relative Potency vs. Mupirocin |

| This compound | MRSA IleRS | Low femtomolar (Kd) | ~1600x tighter binding |

| Mupirocin | MRSA IleRS | Picomolar (Kd) | - |

This compound's effectiveness stems from its ability to circumvent or counteract key bacterial resistance strategies, including those related to cellular permeability and active efflux, and its potent activity against established drug-resistant pathogens.

Modulation of Bacterial Outer Membrane Permeability

Gram-negative bacteria present a significant challenge to antibiotic efficacy due to their impermeable outer membrane, which acts as a barrier to drug entry nih.govnih.gov. This compound demonstrates broad-spectrum activity against Gram-negative species, such as Escherichia coli and Pseudomonas aeruginosa, where mupirocin is largely ineffective nih.govnih.govnih.govnih.gov. This enhanced activity against Gram-negative bacteria is attributed to its ability to achieve significantly higher intracellular concentrations compared to mupirocin nih.govnih.gov. Research suggests that the planar and hydrophobic nature of the dithiolopyrrolone moiety within this compound facilitates its permeation across the bacterial outer membrane nih.gov. This improved permeability allows the compound to reach its intracellular targets more effectively, thereby overcoming the intrinsic resistance conferred by the outer membrane barrier nih.govnih.gov.

Efficacy Against Drug-Resistant Bacterial Strains (e.g., MRSA variants)

This compound exhibits remarkable potency against highly resistant bacterial strains, most notably methicillin-resistant Staphylococcus aureus (MRSA) nih.govacs.orgnih.govresearchgate.net. It is over 100-fold more potent than mupirocin against mupirocin-sensitive MRSA strains nih.govacs.org. Critically, this compound retains its potent activity against MRSA strains that have acquired high-level resistance to mupirocin, often due to mutations in the target enzyme, isoleucyl-tRNA synthetase (IleRS) acs.orgnih.govnih.gov. Studies have shown that while the minimum inhibitory concentrations (MICs) for this compound may increase slightly against mupirocin-resistant MRSA compared to susceptible strains, it remains highly effective nih.govmedchemexpress.com. Furthermore, the development of resistance to this compound in MRSA appears to occur to a substantially lesser degree than resistance to mupirocin acs.org. Beyond Gram-positive pathogens, this compound is also significantly more effective than mupirocin against several Gram-negative bacterial species, demonstrating its broad-spectrum utility and ability to overcome intrinsic resistance mechanisms nih.gov.

Data Tables

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Staphylococcus aureus Strains

| Bacterial Strain/Resistance Mechanism | This compound MIC (µM) | Reference |

| MRSA COL (mupirocin-sensitive) | 0.002 | nih.govmedchemexpress.com |

| MRSA COL with LLMR IleRS (V588F/V631F) | 0.08 | nih.govmedchemexpress.com |

| MRSA COL with LLMR IleRS (F587V/V631F) | 0.04 | nih.govmedchemexpress.com |

| MRSA COL with LLMR IleRS (V588F) | 0.04 | nih.govmedchemexpress.com |

| MRSA ATCC BAA-1556 (high-level mupirocin resistance, MupA) | 0.5 | nih.govmedchemexpress.com |

| MRSA COL with Thiomarinol-resistant IleRS (G593D) | 0.02 | medchemexpress.com |

| MRSA COL with Thiomarinol-resistant IleRS (P606S) | 0.01 | medchemexpress.com |

Note: LLMR denotes low-level mupirocin resistance. MIC values are approximate based on reported data and may vary slightly between studies.

Compound List

this compound

Mupirocin

Holothin

Marinolic acid

MupA (Isoleucyl-tRNA synthetase variant)

Advanced Research on Thiomarinol a Biological Activities

Comprehensive Antibacterial Activity Profiling

Thiomarinol (B140439) A demonstrates a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative pathogens, including those with significant antibiotic resistance. rsc.org

Thiomarinol A exhibits particularly potent activity against Gram-positive bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of challenging infections. rsc.org Research has shown that this compound is significantly more potent than the clinically used anti-MRSA topical antibiotic, mupirocin (B1676865). nih.govacs.org It has been reported to be over 100-fold more effective against mupirocin-sensitive MRSA. nih.govacs.org Furthermore, this compound retains its effectiveness against MRSA strains that have developed high-level resistance to mupirocin. nih.govacs.org Studies have recorded potent activity against S. aureus clinical isolates with minimal inhibitory concentrations (MICs) as low as 0.006 μM. nih.gov

| Gram-Positive Pathogen | Reported MIC (this compound) | Reference |

|---|---|---|

| Mupirocin-sensitive MRSA (COL) | 0.002 μM | nih.govacs.org |

| Low-level Mupirocin-resistant MRSA | 0.08 μM | nih.govacs.org |

| High-level Mupirocin-resistant MRSA (BAA-1556) | 0.5 μM | nih.govacs.org |

| S. aureus Clinical Isolates | 0.006 μM | nih.gov |

A distinguishing characteristic of this compound is its efficacy against Gram-negative bacteria, which are notoriously difficult to treat due to their impermeable outer membrane. nih.gov This activity extends to several members of the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a primary cause of hospital-acquired infections. researchgate.net

Unlike its constituent part, mupirocin, which is ineffective against Gram-negative bacteria, this compound's hybrid structure enables it to inhibit these pathogens. nih.govnih.gov It has demonstrated modest activity against clinical isolates of K. pneumoniae with MICs ranging from 6.2 to 12.5 μM. nih.gov It is also active against Escherichia coli and Enterobacter spp. nih.gov Research suggests the dithiolopyrrolone (DTP) moiety of this compound is crucial for overcoming the intrinsic resistance mechanisms of Gram-negative bacteria, facilitating greater accumulation of the antibiotic within the bacterial cell compared to mupirocin alone. nih.govnih.gov

| Gram-Negative Pathogen | Reported MIC (this compound) | Reference |

|---|---|---|

| Klebsiella pneumoniae (clinical isolates) | 6.2–12.5 μM | nih.gov |

| Acinetobacter baumannii (clinical isolates) | Largely inactive | nih.gov |

Bacterial virulence factors are the tools that enable pathogens to cause disease. While direct studies on this compound's specific effects on virulence factor production are limited, its primary mechanism of action provides strong indirect implications. This compound's main target is isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. nih.govacs.org By potently inhibiting this enzyme, this compound effectively halts the production of all proteins, which would include virulence factors such as toxins, adhesins, and components of secretion systems. mdpi.com This disruption of protein synthesis cripples the bacteria's ability to establish and maintain an infection. Additionally, some research suggests that the dithiolopyrrolone component of this compound may disrupt metal homeostasis in bacteria by chelating metal ions like zinc, which can also interfere with the function of certain virulence-associated enzymes. nih.gov

Investigation of Antifungal Activities

In addition to its potent antibacterial properties, this compound also possesses notable antifungal capabilities, making it a dual-action antimicrobial agent. researchgate.netresearchgate.net

This compound has demonstrated effectiveness against various fungal pathogens in laboratory settings. Its activity has been noted against yeasts like Candida albicans, a common opportunistic pathogen. farmaciajournal.com The dithiolopyrrolone class of compounds, to which a part of this compound belongs, is known to exhibit broad-spectrum activity against fungi. researchgate.netresearchgate.net This suggests this compound's potential as a broad-spectrum antifungal agent, although detailed MIC data across a wide range of fungal species is less extensively published than its antibacterial data.

The primary mechanism of action for this compound's antibacterial activity is the potent inhibition of isoleucyl-tRNA synthetase (IleRS). nih.govacs.org It is strongly hypothesized that this is also a key target in fungal cells, as aminoacyl-tRNA synthetases are essential for protein synthesis across all domains of life. The pseudomonic acid portion of this compound is a known inhibitor of IleRS. unc.edu

Early studies on dithiolopyrrolones (DTPs), the other key component of this compound, suggested they may inhibit yeast growth by affecting transcription. researchgate.net More recent evidence points to a dual mode of action for this compound in bacteria, involving both IleRS inhibition and the disruption of metal ion balance. nih.gov It is plausible that a similar dual mechanism contributes to its antifungal effects. The DTP moiety may facilitate entry into the fungal cell and potentially disrupt cellular processes through metal chelation, while the marinolic acid component targets and inhibits the essential IleRS enzyme, leading to a cessation of protein synthesis and inhibition of fungal growth. nih.govresearchgate.net

Exploration of Anticancer Activities

Advanced research into the chemical compound this compound has revealed significant biological activities, particularly concerning its potential as an anticancer agent. This activity is largely attributed to its unique hybrid structure, which includes a dithiolopyrrolone (DTP) moiety. nih.govpnas.orgmdpi.com The DTP class of natural products, to which this compound belongs, is recognized for potent and selective anticancer properties. nih.govebi.ac.ukresearchgate.net

Cellular Proliferation Inhibition and Apoptosis Induction in Cancer Cell Lines

The anticancer potential of the dithiolopyrrolone (DTP) family, which includes this compound, has been demonstrated through their cytotoxic effects on various human cancer cell lines. mdpi.com While extensive data on this compound across a wide panel of cancer cells is still emerging, studies on closely related DTPs like holomycin (B130048) and thiolutin (B1682880) provide significant insight. These compounds have shown cytotoxicity against human non-small-cell lung cancer cells (H460), a highly metastatic derivative cell line (LCC6), and HeLa cells. researchgate.net The cytotoxic concentration of this compound itself has been quantified against the HEK293T human cell line. researchgate.net

While many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death nih.govmdpi.comnih.gov, the primary anticancer mechanisms attributed to the dithiolopyrrolone class are linked to other distinct molecular pathways.

Table 1: Cytotoxicity of Dithiolopyrrolone (DTP) Compounds Against Various Human Cell Lines This table summarizes the reported cytotoxic activities of DTP compounds related to this compound.

| Compound | Cell Line | Cell Type | Reported Activity | Citation |

|---|---|---|---|---|

| Holomycin | H460 | Non-small-cell lung cancer | Cytotoxic | researchgate.net |

| Holomycin | LCC6 | Metastatic MDA-MB-435 derivative | Cytotoxic | researchgate.net |

| Holomycin | HeLa | Cervical cancer | Cytotoxic | researchgate.net |

| Thiolutin | H460 | Non-small-cell lung cancer | Cytotoxic | researchgate.net |

| Thiolutin | LCC6 | Metastatic MDA-MB-435 derivative | Cytotoxic | researchgate.net |

| Thiolutin | HeLa | Cervical cancer | Cytotoxic | researchgate.net |

| This compound | HEK293T | Human embryonic kidney | EC50 of 3.0 ± 0.3 μM | researchgate.net |

Underlying Molecular Pathways and Targets Linked to Dithiolopyrrolone Moiety

The significant bioactivity of this compound is intrinsically linked to its dithiolopyrrolone (DTP) core, which contains a unique disulfide bridge. nih.govd-nb.info Research has elucidated two primary molecular mechanisms through which this moiety exerts its anticancer effects. Dithiolopyrrolones have been shown to exhibit potent and selective anti-cancer activity through mechanisms that may be unique compared to other compounds in the NCI database. nih.gov

Metal Chelation and Proteasome Inhibition

A central mechanism for the anticancer activity of DTPs is their function as "prochelators". d-nb.info These compounds are activated within the reductive environment of the cell, where substances like glutathione (B108866) reduce the DTP's disulfide bridge to form an active dithiol. d-nb.info This activated form is a potent metal chelator, with a particular affinity for zinc (Zn²⁺). researchgate.netd-nb.infonih.gov

By chelating intracellular zinc, DTPs disrupt metal homeostasis, which is critical for cellular function. d-nb.infonih.gov This action leads to the inhibition of essential zinc-dependent metalloenzymes. nih.gov A key anticancer target inhibited by this mechanism is Rpn11, a zinc-dependent metalloprotease subunit of the 19S proteasome. researchgate.netnih.gov The proteasome is responsible for protein degradation, and cancer cells, with their high rates of proliferation and protein turnover, are particularly dependent on its function. researchgate.net Inhibition of the Rpn11 deubiquitinase disrupts protein homeostasis, which can be detrimental to cancer cell survival. researchgate.net

Inhibition of RNA Synthesis

A second well-documented mechanism of action for the DTP moiety is the potent inhibition of RNA synthesis. pnas.orgmdpi.comnih.gov Compounds like thiolutin and holomycin have been identified as inhibitors of DNA-dependent RNA polymerase. nih.govebi.ac.ukebi.ac.uk Studies have shown that this inhibition affects all three major eukaryotic RNA polymerases (I, II, and III). nih.govebi.ac.uk Further investigation has suggested that the inhibition occurs at the level of RNA chain elongation, rather than at the initiation step of transcription. nih.gov This is supported by findings that DTPs remain effective against bacteria that have developed resistance to rifampin, an antibiotic that specifically targets transcription initiation. nih.gov

Synthetic Chemical Approaches to Thiomarinol a and Its Analogues

Total Synthesis Strategies

The total synthesis of Thiomarinol (B140439) A and its derivatives presents considerable challenges, primarily due to the presence of multiple stereocenters and sensitive functional groups. Researchers have developed convergent strategies that assemble key fragments before their final union.

Retrosynthetic Design and Key Fragment Disconnections

Retrosynthetic analysis of Thiomarinol A typically involves disconnecting the molecule into its major components: the marinolic acid moiety, the dithiolopyrrolone (holothin) core, and the linker connecting them nih.govmdpi.comjst.go.jpunc.eduunc.edunih.gov. The marinolic acid portion shares structural similarities with pseudomonic acids, featuring a tetrahydropyran (B127337) (THP) ring with multiple stereocenters, which is essential for biological activity nih.govacs.orgnih.govbeilstein-journals.org. The dithiolopyrrolone moiety, also known as holothin, contributes to the hybrid's broad-spectrum activity and potential to overcome resistance mechanisms nih.govjst.go.jp.

A notable synthetic strategy for the common C1-C14 skeleton found in marinolic acids, mupirocins, and thiomarinols employs a unified approach researchgate.netnih.govacs.orgrsc.org. This strategy often involves key disconnections that allow for the modular assembly of the polyketide chain. For instance, the first total synthesis of a thiomarinol class member utilized a three-component inverse electron demand Diels–Alder (IEDDA) reaction followed by allylboration, effectively bringing together significant molecular fragments nih.govacs.orgacs.orgbeilstein-journals.org. Other synthetic approaches have employed reactions such as the Achmatowicz rearrangement, Johnson-Claisen rearrangement, Julia-Kocienski olefination, and Horner-Wadsworth-Emmons olefination to construct parts of the molecule researchgate.net.

Catalytic Asymmetric Synthesis Methodologies

The precise control of stereochemistry is paramount in the synthesis of this compound, given its numerous chiral centers. Catalytic asymmetric synthesis has been instrumental in achieving this control. The first total synthesis of a thiomarinol class member highlighted the use of a "catalytic enantio-, regio-, E/Z-, and diastereoselective three-component inverse electron demand Diels–Alder/allylboration sequence" as a cornerstone of the synthesis nih.govacs.orgacs.orgbeilstein-journals.orgfigshare.com. This methodology allows for the simultaneous installation of multiple stereocenters with high fidelity.

Furthermore, a library of 30 thiomarinol analogues was synthesized using a catalytic enantioselective tandem oxa[4+2] cycloaddition/aldehyde allylboration methodology, demonstrating the versatility of these asymmetric approaches for generating structural diversity nih.gov. Allylboration reactions, in general, have been identified as critical for establishing key stereogenic centers within the molecule acs.orgbeilstein-journals.org.

Development of Unified Synthetic Routes for Thiomarinol and Related Polyketides

Recognizing the structural similarities between this compound, mupirocins, and pseudomonic acids, researchers have sought to develop unified synthetic strategies. A flexible stereoselective approach has been established for the common C1-C14 skeleton present in these related natural products, allowing for the synthesis of pseudomonic acid methyl monate C and providing a foundation for thiomarinol synthesis researchgate.netnih.govacs.orgrsc.org. This unified approach leverages common synthetic intermediates and reactions, streamlining the synthesis of multiple related compounds. The biosynthetic pathways also reveal cross-compatibility between enzymes involved in mupirocin (B1676865) and thiomarinol synthesis, suggesting potential for bio-engineering related compounds researchgate.net. The THP ring formation and elaboration processes in both mupirocin and thiomarinol biosynthesis follow similar patterns, further supporting the development of unified synthetic strategies nih.gov.

Structure-Activity Relationship (SAR) Studies through Analogue Synthesis

SAR studies are essential for understanding how specific structural features of this compound contribute to its potent antibiotic activity, its spectrum of action, and its ability to overcome resistance mechanisms. These studies often involve the synthesis of analogues with targeted modifications.

Rational Design of Hybrid Modifications and Linker Variations

Modifications to the central THP core have also been explored, leading to the isolation of novel thiomarinol derivatives with altered oxidation patterns nih.gov. Furthermore, mutasynthesis has been employed to create novel mupirocin-thiomarinol hybrids, offering insights into the synergistic effects of combining these pharmacophores nih.gov. The linker connecting the DTP and marinolic acid components, typically a fatty acyl amide bridge, represents another site for potential modification to fine-tune activity and properties nih.gov. The synthesis of a library of 30 thiomarinol analogues has provided a platform for systematic SAR exploration nih.gov.

Elucidation of Pharmacophoric Requirements for Potency and Spectrum

Key pharmacophoric features of this compound have been identified through SAR studies. The DTP moiety plays a crucial role in overcoming intrinsic resistance mechanisms in Gram-negative bacteria and enhancing cellular accumulation nih.govjst.go.jp. This compound exhibits a dual mode of action, inhibiting isoleucyl-tRNA synthetase (IleRS) via its marinolic acid component and potentially chelating metal ions through its DTP moiety unc.eduunc.edunih.gov. This dual action contributes to its potency and broad spectrum.

The binding affinity to MRSA IleRS is significantly higher for this compound (1600-fold tighter than mupirocin) unc.eduunc.edu, highlighting the importance of this interaction for its efficacy. The THP ring is also recognized as essential for biological activity nih.gov. While the DTP moiety enhances antibiotic activity and accumulation, it has also been associated with moderate cytotoxicity towards mammalian cells, suggesting that future analogue design may aim to separate these effects nih.gov. Additionally, the length of the fatty acid chain is important, with at least six carbons required for activity rsc.org.

Compound Name Index:

Aureothricin

Bisucaberin

Holothin

Lipoxazolidinones A, B, C

Marinolic acid A

Mupirocin

Mupirocin A (Pseudomonic acid A)

Mupirocin B (Pseudomonic acid B)

Mupirocin C (Pseudomonic acid C)

Mupirocin D (Pseudomonic acid D)

Mupirocin H

Mupirocin P

Palmerolide A

Pseudomonic acid A

Pseudomonic acid B

Pseudomonic acid C

Pseudomonic acid methyl monate C

Pyrrothine

this compound

Thiomarinol B

Thiomarinol C

Thiomarinol D

Thiomarinol E

Thiomarinol F

Thiomarinol G

Thiomarinol H

Thiomarinol J

Thiomarinol K

Biosynthetic and Genetic Engineering of Thiomarinol a Production

Metabolic Engineering for Enhanced Yields in Producer Strains

Efforts to increase the production of Thiomarinol (B140439) A in its native producer, Pseudoalteromonas sp. SANK 73390, have explored modifications of cultivation conditions to influence its metabolic output. One notable approach involves altering the physical environment to mimic natural growth conditions, such as biofilm formation.

Recent research has demonstrated that culturing Pseudoalteromonas luteoviolacea 2ta16, another Thiomarinol A producer, on a cotton scaffold can significantly impact its secondary metabolite profile. This method, designed to simulate the bacterium's natural tendency to attach to surfaces and form biofilms, led to a detectable increase in the production of this compound compared to standard liquid cultures where its production was undetectable. nih.gov This suggests that physical cues and surface attachment can trigger or enhance the expression of the this compound biosynthetic gene cluster. While specific genetic modifications to upregulate the pathway in the native producer have proven challenging, these findings highlight the potential of optimizing fermentation parameters and culture conditions as a metabolic engineering strategy to improve yields. rsc.org

Heterologous Expression of Thiomarinol Biosynthetic Gene Clusters

The transfer and functional expression of the entire this compound biosynthetic gene cluster into a more genetically tractable host is a key objective for sustainable production and further engineering. The complete this compound biosynthetic gene cluster is located on a large 97 kb plasmid, pTML1, which encodes two distinct sets of genes for the production of the marinolic acid and pyrrothine moieties. core.ac.uknih.gov

While the heterologous expression of the complete this compound pathway in common hosts like Escherichia coli or Streptomyces has faced challenges, significant progress has been made in expressing parts of the pathway and related systems. For instance, genes from the marine bacterium Pseudoalteromonas sp. SANK 73390, the producer of Thiomarinol, have been functionally expressed in the terrestrial bacterium Pseudomonas fluorescens, the producer of the related antibiotic mupirocin (B1676865). rsc.org This demonstrated the cross-compatibility of the biosynthetic enzymes, particularly those involved in the formation of the tetrahydropyran (B127337) ring, a key structural feature of both molecules. rsc.org

Furthermore, the successful capture and heterologous expression of another Pseudoalteromonas gene cluster, the one responsible for alterochromide production, in E. coli provides a promising platform for exploring the expression of other complex pathways from this genus. acs.org These studies pave the way for future efforts to achieve full heterologous production of this compound, which would enable more efficient production and facilitate further genetic manipulation.

Pathway Mutagenesis and Directed Evolution for Novel Thiomarinol Analogues

Pathway mutagenesis, particularly through gene knockouts and precursor-directed biosynthesis (mutasynthesis), has proven to be a fruitful strategy for generating novel Thiomarinol analogues. By creating mutant strains of Pseudoalteromonas sp. SANK 73390 with inactivated genes in the this compound biosynthetic pathway, researchers have been able to introduce structural modifications and create new hybrid compounds.

Targeted gene knockouts in the polyketide synthase (PKS) gene tmpD and the non-ribosomal peptide synthetase (NRPS) gene holA abolished the production of this compound. However, the ΔtmpD mutant could still produce the pyrrothine component, while the ΔholA mutant produced marinolic acid. nih.govnih.gov This separation of the two biosynthetic pathways allowed for mutasynthesis experiments. For example, feeding pseudomonic acid A to the ΔtmpD mutant, which cannot produce its own marinolic acid, resulted in the creation of two new mupirocin-pyrrothine amide hybrids. nih.govnih.gov This demonstrated the flexibility of the TmlU enzyme in joining different acyl-ACP substrates to the pyrrothine core.

Similarly, deletion of the gene tmlF led to the isolation of nine novel Thiomarinol derivatives with varied oxidation patterns on the tetrahydropyran core. nih.gov These experiments not only generate new molecules with potentially altered biological activities but also provide valuable insights into the function of individual biosynthetic genes. While directed evolution of specific enzymes in the pathway has not been extensively reported, the promiscuity of enzymes like HolE suggests that they could be targets for protein engineering to accept a wider range of substrates. nih.gov

Table 1: Novel Thiomarinol Analogues Generated through Pathway Mutagenesis

| Parent Strain/Mutant | Fed Precursor/Modification | Resulting Analogue(s) | Reference(s) |

|---|---|---|---|

| Pseudoalteromonas sp. SANK 73390 ΔtmpD | Pseudomonic acid A | Mupirocin pyrrothine amides | nih.govnih.gov |

| Pseudoalteromonas sp. SANK 73390 ΔtmlF | - | Nine Thiomarinol derivatives with altered tetrahydropyran core oxidation patterns | nih.gov |

Hybrid Biosynthesis: Combining Genes from Different Pathways for Unique Molecules

This compound is a quintessential example of a hybrid natural product, arising from the convergence of two independent biosynthetic pathways: the polyketide/fatty acid pathway for marinolic acid and the non-ribosomal peptide pathway for the pyrrothine moiety. rsc.orgrsc.org The genetic blueprint for this remarkable molecular fusion is encoded on the pTML1 plasmid, which uniquely harbors both gene clusters. core.ac.uknih.gov

The key enzymatic step that links these two pathways is catalyzed by a duo of enzymes: TmlU and HolE. nih.gov TmlU, a CoA ligase, activates marinolic acid as its thioester. Subsequently, the acetyltransferase HolE catalyzes the formation of the amide bond between the activated marinolic acid and the pyrrothine core. nih.gov The substrate flexibility of HolE, which can accept a range of acyl-CoA and amine substrates, provides a molecular basis for the generation of diverse Thiomarinol analogues. nih.gov

The potential for creating novel hybrid molecules by combining genes from different pathways has been demonstrated through mutasynthesis experiments. As mentioned previously, feeding mupirocin to a mutant of the Thiomarinol producer that is unable to synthesize its endogenous pseudomonic acid analogue resulted in a new hybrid antibiotic. core.ac.ukresearchgate.net This approach highlights the modularity of these biosynthetic pathways and opens up possibilities for combinatorial biosynthesis, where genes from the mupirocin, holomycin (B130048), and Thiomarinol pathways could be mixed and matched to create a wider array of novel bioactive compounds. The successful expression of Thiomarinol pathway genes in the mupirocin producer further underscores the feasibility of this "plug-and-play" approach to generating new hybrid antibiotics. rsc.org

Q & A

Q. What is the biosynthetic pathway of Thiomarinol A, and what experimental approaches are used to elucidate it?

this compound is synthesized via a hybrid PKS-NRPS pathway involving three key components: a polyketide-derived marinolic acid, a fatty acid side chain, and a dithiopyrrolone (DTP) moiety. Methodologies include:

- Gene cluster analysis : Identification of the tml gene cluster on a 97 kb plasmid, which includes trans-AT PKS modules and NRPS components responsible for DTP synthesis .

- Stable isotope labeling : Feeding experiments with [¹³C]-succinate, 4-hydroxybutyrate, and cystine confirmed precursor incorporation into the polyketide and DTP moieties .

- Mutant strain studies : Disruption of holA (NRPS domain) or TmlU (amide ligase) halts DTP or marinolic acid production, respectively, revealing pathway intermediates .

Q. How does this compound’s structure contribute to its antimicrobial activity against MRSA?

this compound combines two bioactive components:

- Marinolic acid : Inhibits isoleucyl-tRNA synthetase (IleRS) with a Kiapp of 19 nM, similar to mupirocin but with 1600-fold higher affinity .

- Dithiopyrrolone (DTP) : Chelates metal ions, disrupting bacterial metal homeostasis. This dual mechanism reduces resistance development compared to single-target antibiotics .

Q. What are the key differences between this compound and mupirocin in biosynthesis and activity?

- Biosynthesis : Both share a polyketide backbone, but this compound’s DTP moiety requires NRPS-mediated cysteine dimerization, absent in mupirocin .

- Activity : this compound exhibits broader-spectrum activity due to its hybrid structure, showing efficacy against mupirocin-resistant MRSA strains .

Advanced Research Questions

Q. How can stable isotope labeling and feeding experiments be optimized to trace biosynthetic precursors in this compound production?

- Timing : Feed [¹³C]-labeled precursors (e.g., cystine) at 7 hours post-inoculation, coinciding with peak this compound biosynthesis .

- Detection : Use HPLC-ESIMS and ¹³C NMR to track label incorporation. For example, [2-¹³C]cystine showed 16–20% enrichment in DTP carbons (C200/C400) .

- Mutant complementation : Feed synthetic pyrrothine (DTP precursor) to holA mutants at 20 mg/mL to restore this compound production without inhibiting marinolic acid synthesis .

Q. What strategies resolve structural ambiguities in this compound using spectroscopic methods?

- High-resolution HMBC NMR : Differentiate overlapping methyl signals (e.g., C15/C17) by switching solvents (d6-DMSO vs. ¹³C-d4-methanol) .

- Isotopic oxygen (¹⁸O) tracing : Monitor carboxylate oxygen randomization at C10 to confirm free carboxylate status before amide bond formation .

Q. How do genetic mutants (e.g., ΔNRPS, ΔTmlU) aid in understanding this compound biosynthesis and degradation?

- ΔNRPS mutants : Produce truncated metabolites (e.g., marinolic acids A4/A6) via incomplete polyketide elongation, confirming C4 precursor incorporation .

- ΔTmlU mutants : Accumulate marinolic acid but lack DTP-linked compounds. Marinolic amide 16, found only in wild-type extracts, is identified as a this compound degradation product .

Q. How can mutasynthesis generate novel Thiomarinol derivatives, and what parameters are critical?

- Precursor feeding : Supply non-native substrates (e.g., anhydroornithine) to ΔNRPS mutants to produce analogs like Thiomarinol H/J .

- Concentration optimization : Excessive pyrrothine (>80 mg/mL) inhibits this compound production; 20 mg/mL maximizes yield .

- Co-culture systems : Combine ΔPKS and ΔNRPS mutants to restore hybrid metabolite synthesis via cross-feeding .

Data Contradictions and Validation

- Marinolic acid as intermediate vs. degradation product : Isotope labeling confirms marinolic acid is a genuine intermediate, while marinolic amide 16 arises from this compound degradation .

- DTP biosynthesis : Conflicting proposals about cysteine dimerization (NRPS vs. standalone enzymes) were resolved by holA knockout studies, proving NRPS dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.